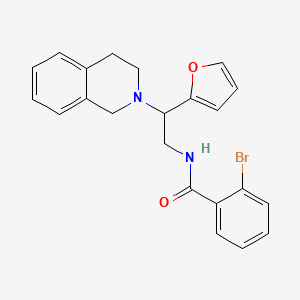

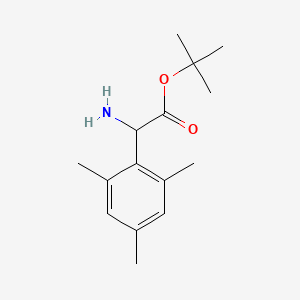

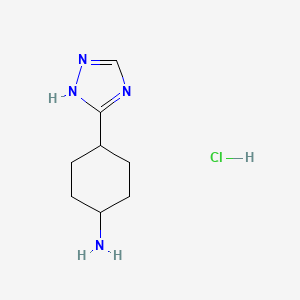

![molecular formula C23H28N2O3 B2864044 N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]adamantane-1-carboxamide CAS No. 851406-15-0](/img/structure/B2864044.png)

N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]adamantane-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]adamantane-1-carboxamide, also known as MKA-191, is a chemical compound that has been studied for its potential use in scientific research. It is a derivative of adamantane, a tricyclic hydrocarbon that has been used in the development of antiviral drugs and other pharmaceuticals. MKA-191 has been synthesized and studied for its potential use as a modulator of certain ion channels in the brain, which could have implications for the treatment of neurological disorders.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Structural Analysis

The scientific research surrounding N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]adamantane-1-carboxamide primarily involves its synthesis, chemical properties, and potential applications in medicinal chemistry and materials science. Here are key findings from relevant studies:

Synthesis Techniques : Innovative synthesis methods have been developed for compounds within the adamantane family, demonstrating high yields under mild conditions. These techniques are crucial for producing compounds with potential biological activities and material applications (D’yachenko, Burmistrov, & Butov, 2019).

Structural and Computational Features : Studies on quinolin-2(1H)-ylidene derivatives reveal significant insights into their structural characteristics, such as strong conjugation and intramolecular hydrogen bonds, which could influence their biological activities and interactions with biological targets (Nesterov et al., 2013).

Adamantyl Aryl- and Heteroarylpiperazines : Research into adamantyl aryl- and heteroarylpiperazine derivatives, including their synthesis and serotonin receptor activities, provides a foundation for developing new anxiolytic and antidepressant agents. These findings suggest the potential of adamantane derivatives in creating drugs with dual serotonin receptor activities (Abou-Gharbia et al., 1999).

Facile Synthesis Methods : A facile synthesis method for adamantane-1-carboxamide derivatives highlights the efficiency and yield improvements in creating these compounds, which could be beneficial for pharmaceutical applications (Su et al., 2011).

Polymorphism and Diuretic Properties : The discovery of polymorphic modifications of certain quinoline-carboxamide derivatives with diuretic properties points to their use as new hypertension remedies, showcasing the diversity of applications for adamantane-based compounds in therapeutic contexts (Shishkina et al., 2018).

Mecanismo De Acción

Target of Action

The primary target of this compound, also known as CCG-28227, is the RhoA transcriptional signaling pathway . This pathway plays a crucial role in various cellular processes, including cell adhesion, migration, invasion, and survival .

Mode of Action

CCG-28227 acts as a small-molecule inhibitor of the RhoA transcriptional signaling pathway . It operates downstream of Rho, blocking transcription stimulated by various factors . The compound’s action is believed to target the coactivator MKL/SRF-dependent transcriptional activation .

Biochemical Pathways

The RhoA pathway is a key player in the regulation of the actin cytoskeleton, cell polarity, and gene expression . By inhibiting this pathway, CCG-28227 can potentially disrupt these processes, leading to downstream effects such as altered cell morphology and function .

Result of Action

CCG-28227 has shown activity in several in vitro cancer cell functional assays . It inhibits DNA synthesis in PC-3 prostate cancer cells and inhibits the growth of RhoC-overexpressing melanoma lines . It also selectively stimulates apoptosis of the metastasis-prone, RhoC-overexpressing melanoma cell line .

Action Environment

The action of CCG-28227 is influenced by the cellular environment. For instance, it is more active against cancer cell lines that overexpress RhoC . .

Propiedades

IUPAC Name |

N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]adamantane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O3/c1-28-19-3-2-17-9-18(21(26)25-20(17)10-19)4-5-24-22(27)23-11-14-6-15(12-23)8-16(7-14)13-23/h2-3,9-10,14-16H,4-8,11-13H2,1H3,(H,24,27)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBKJUCZPENRQNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C34CC5CC(C3)CC(C5)C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]adamantane-1-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

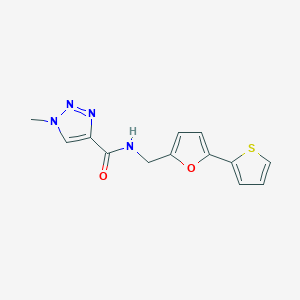

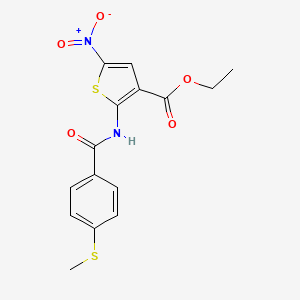

![(E)-2-Cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]prop-2-enamide](/img/structure/B2863965.png)

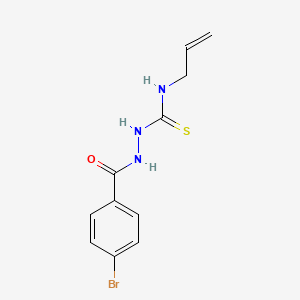

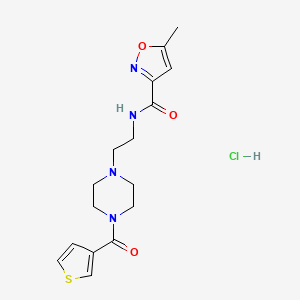

![6-(Benzimidazol-1-yl)-N-[(E)-2-phenylethenyl]sulfonylpyridine-3-carboxamide](/img/structure/B2863966.png)

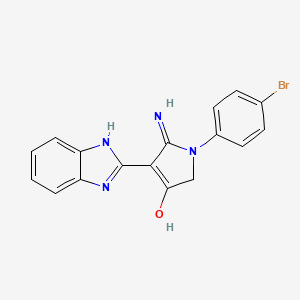

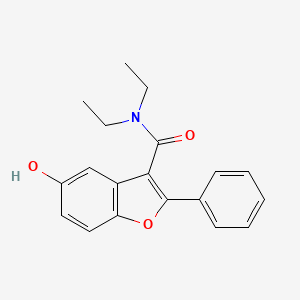

![2-(2,4-dichlorophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2863971.png)

![N-(2-{[3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)acetamide](/img/structure/B2863977.png)

![1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)ethanone](/img/structure/B2863983.png)